molecular formula C16H12Br2N4O2S B12020072 2,4-Dibromo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol

2,4-Dibromo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol

Cat. No.: B12020072
M. Wt: 484.2 g/mol
InChI Key: RFNHQMIWYNPMGM-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol is a synthetic compound that belongs to the class of phenyl-imino-methyl-phenol derivatives

Preparation Methods

The synthesis of 2,4-Dibromo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol typically involves the reaction of 3,5-dibromosalicylaldehyde with 3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole under reflux conditions in ethanol. The reaction mixture is then allowed to cool, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other halogens or functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Dibromo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. In plants, it activates defense-related pathways, leading to the production of reactive oxygen species and other defense molecules . The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H12Br2N4O2S

Molecular Weight

484.2 g/mol

IUPAC Name

4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12Br2N4O2S/c1-24-12-4-2-3-9(6-12)15-20-21-16(25)22(15)19-8-10-5-11(17)7-13(18)14(10)23/h2-8,23H,1H3,(H,21,25)/b19-8+

InChI Key

RFNHQMIWYNPMGM-UFWORHAWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.